molecular formula C9H10N2O6S B13445127 ((2-Nitrophenyl)sulfonyl)-L-alanine

((2-Nitrophenyl)sulfonyl)-L-alanine

Cat. No.: B13445127
M. Wt: 274.25 g/mol
InChI Key: IFHSAIAIMGLJBS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2-Nitrophenyl)sulfonyl)-L-alanine is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further linked to the amino acid L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Nitrophenyl)sulfonyl)-L-alanine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((2-Nitrophenyl)sulfonyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Catalytic hydrogenation or metal hydrides

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Sulfide derivatives

    Substitution: Substituted nitrophenyl derivatives

Scientific Research Applications

((2-Nitrophenyl)sulfonyl)-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2-Nitrophenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The sulfonyl group enhances the compound’s reactivity and stability, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • ((2-Nitrophenyl)sulfonyl)-L-phenylalanine
  • ((2-Nitrophenyl)sulfonyl)-L-valine
  • ((2-Nitrophenyl)sulfonyl)-L-leucine

Uniqueness

((2-Nitrophenyl)sulfonyl)-L-alanine is unique due to its specific combination of a nitrophenyl group and L-alanine. This combination imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10N2O6S

Molecular Weight

274.25 g/mol

IUPAC Name

(2S)-2-[(2-nitrophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H10N2O6S/c1-6(9(12)13)10-18(16,17)8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1

InChI Key

IFHSAIAIMGLJBS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.